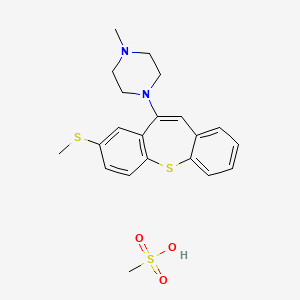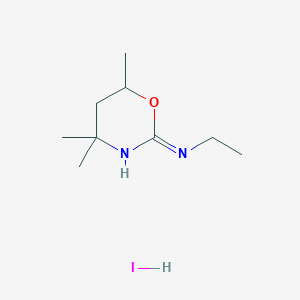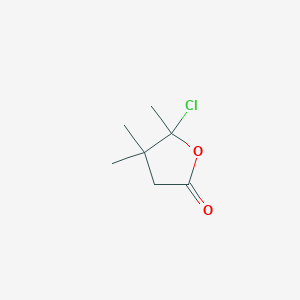![molecular formula C12H11NO4 B14680295 Benzonitrile, 4-[bis(acetyloxy)methyl]- CAS No. 36735-42-9](/img/structure/B14680295.png)
Benzonitrile, 4-[bis(acetyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[bis(acetyloxy)methyl]- is an organic compound with the molecular formula C12H11NO4. This compound is characterized by the presence of a benzonitrile group substituted with two acetyloxy methyl groups. It is a derivative of benzonitrile, which is known for its applications in organic synthesis and as a precursor to various chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[bis(acetyloxy)methyl]- typically involves the reaction of benzonitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: Benzonitrile
Reagent: Acetic anhydride
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Elevated temperature (around 80-100°C), inert atmosphere (e.g., nitrogen)
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 4-[bis(acetyloxy)methyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to form the corresponding hydroxyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride)
Substitution: Nucleophiles (e.g., amines, alcohols)
Major Products Formed
Hydrolysis: Formation of 4-hydroxybenzonitrile
Reduction: Formation of 4-aminobenzonitrile
Substitution: Formation of various substituted benzonitrile derivatives
Applications De Recherche Scientifique
Benzonitrile, 4-[bis(acetyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[bis(acetyloxy)methyl]- involves its interaction with specific molecular targets The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions The nitrile group can interact with nucleophiles, leading to the formation of various derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, known for its use as a solvent and precursor in organic synthesis.
4-Methylbenzonitrile: A derivative with a methyl group substitution, used in similar applications.
4-Acetylbenzonitrile: A derivative with an acetyl group substitution, used in organic synthesis.
Uniqueness
Benzonitrile, 4-[bis(acetyloxy)methyl]- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
36735-42-9 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
[acetyloxy-(4-cyanophenyl)methyl] acetate |
InChI |
InChI=1S/C12H11NO4/c1-8(14)16-12(17-9(2)15)11-5-3-10(7-13)4-6-11/h3-6,12H,1-2H3 |
Clé InChI |
KWXXFQPCYCMTNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=C(C=C1)C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)




![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)

